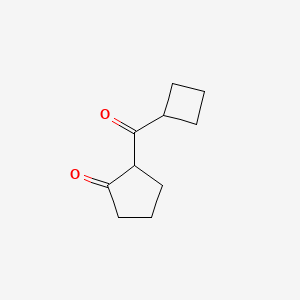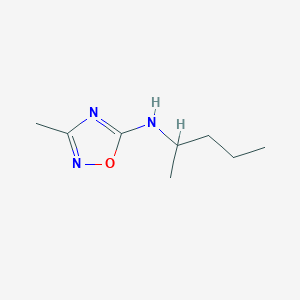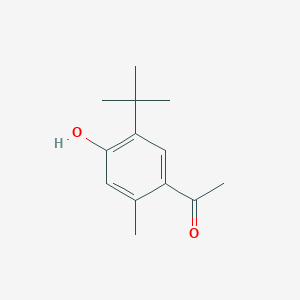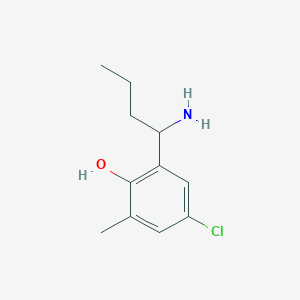
(2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid: is a chiral amino acid derivative with a unique structure that includes a cyclohexyl ring substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the cyclohexyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
- (2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid
- (2R)-2-Amino-2-(4-isopropylcyclohexyl)acetic acid
- (2R)-2-Amino-2-(4-tert-butylcyclohexyl)acetic acid
Comparison: Compared to its analogs, (2R)-2-Amino-2-(4-ethylcyclohexyl)acetic acid has a unique ethyl substitution on the cyclohexyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
Clave InChI |
MZECYIZEPAMFNT-AMDVSUOASA-N |
SMILES isomérico |
CCC1CCC(CC1)[C@H](C(=O)O)N |
SMILES canónico |
CCC1CCC(CC1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)

![1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide](/img/structure/B13302028.png)
![4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
amine](/img/structure/B13302043.png)
![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)

![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)




